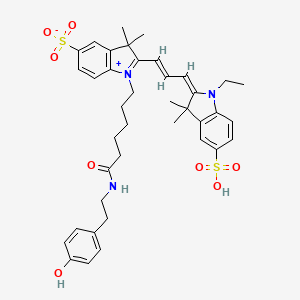

![molecular formula C11H10O3S B2371859 3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 743440-27-9](/img/structure/B2371859.png)

3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C11H10O3S . It is offered by various chemical suppliers.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring with a carboxylic acid group at the 2-position and a methylsulfanyl-methyl group at the 3-position .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 222.26 . It is a powder at room temperature .Scientific Research Applications

Crystal Structure and Interactions

- The related compound, 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, exhibits a distinct crystal structure where the methyl group of the methylsulfanyl substituent is almost perpendicular to the plane of the benzofuran fragment. This compound forms centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds and C—H⋯π interactions, indicating potential for interactions in solid-state forms (Choi et al., 2008).

Oxidation and Structural Stability

- Studies on methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, prepared by oxidation, reveal structural insights such as the position of the O atom and methyl group of the methylsulfinyl substituent, and the role of intermolecular aromatic π–π interactions in stabilizing the crystal structure (Choi et al., 2008).

Potential Biological Applications

- A related study focuses on synthesizing and evaluating 3-substituted-benzofuran-2-carboxylic esters, which include sulfur atoms at specific positions. These compounds have been found to be potent inhibitors of ischemic cell death, demonstrating the potential of benzofuran derivatives in biological applications (Suh et al., 2010).

Molecular Docking and Biological Activity Analysis

- Research on the molecular docking, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives, including monomeric and dimeric species, shows their potential in inhibiting cancer and microbial diseases. This study highlights the relevance of benzofuran compounds in pharmacological research (Sagaama et al., 2020).

Mechanism of Action

- Elafibranor is a dual peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting both PPARα and PPARβ/δ .

Target of Action

Biochemical Pathways

Pharmacokinetics

Properties

IUPAC Name |

3-(methylsulfanylmethyl)-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-15-6-8-7-4-2-3-5-9(7)14-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQSGAWZWQUISZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(OC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2371778.png)

![4-(3-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2371781.png)

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2371783.png)

![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)

![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)

![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)

![N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2371795.png)

![2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2371797.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2371798.png)